molecular formula C13H11IN2O2 B1405361 Benzyl (4-iodopyridin-2-yl)carbamate CAS No. 1624261-09-1

Benzyl (4-iodopyridin-2-yl)carbamate

Cat. No. B1405361
M. Wt: 354.14 g/mol
InChI Key: LVOXKTBSXKATNQ-UHFFFAOYSA-N
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Description

Benzyl (4-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C13H11IN2O2 . It has a molecular weight of 354.14 and is used in research .


Chemical Reactions Analysis

Benzyl carbamates, such as Benzyl (4-iodopyridin-2-yl)carbamate, play an important role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Transcarbamation, a process interchange of the alkoxy moiety in carbamate moiety, increases the number of functional group transformations reactions that can possibly be executed .

Scientific Research Applications

  • Catalytic Reactions : Zhang et al. (2006) investigated the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating the formation of piperidine derivatives and oxygen heterocycles with high exo-selectivity. This research highlights the potential of Benzyl (4-iodopyridin-2-yl)carbamate in facilitating specific catalytic reactions in organic synthesis (Zhang et al., 2006).

  • Cholinesterase Inhibition : Magar et al. (2021) synthesized a series of benzyl carbamates, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds showed significant BChE inhibition, indicating the potential of benzyl carbamates in the development of treatments for conditions like Alzheimer's disease (Magar et al., 2021).

  • Antitumor Activity : Temple and Rener (1992) studied chiral isomers of ethyl carbamate derivatives, finding that both the S- and R-isomers exhibited biological activity, with the S-isomer being more potent. This suggests a role for benzyl carbamates in developing antitumor drugs (Temple & Rener, 1992).

  • Vibrational and Electronic Properties : Rao et al. (2016) conducted a combined experimental and theoretical study on the vibrational and electronic properties of Benzyl carbamates. This research provides insight into the molecular structures and properties, useful for various applications in material science and molecular engineering (Rao et al., 2016).

  • Drug Delivery Systems : Greenwald et al. (1999) developed a methodology for synthesizing poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds, including benzyl carbamates. This research is significant for drug delivery systems, offering solutions for solubilizing insoluble drugs and extending their plasma circulating half-lives (Greenwald et al., 1999).

Safety And Hazards

While specific safety and hazard information for Benzyl (4-iodopyridin-2-yl)carbamate is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

properties

IUPAC Name

benzyl N-(4-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOXKTBSXKATNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192590
Record name Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-iodopyridin-2-yl)carbamate

CAS RN

1624261-09-1
Record name Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-iodo-2-pyridinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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